(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid

xanthine oxidase inhibition hyperuricemia research enzyme kinetics

(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid (CAS 672949-88-1) is a synthetic quinoxaline derivative bearing a 4-oxo-2-butenoic acid side chain. It is documented in ChEMBL (CHEMBL3310952) and PubChem (CID as a competitive inhibitor of bovine xanthine oxidase (XO).

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 672949-88-1
Cat. No. B2773089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid
CAS672949-88-1
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)NC(=O)C=CC(=O)O)C
InChIInChI=1S/C14H13N3O3/c1-8-9(2)16-12-7-10(3-4-11(12)15-8)17-13(18)5-6-14(19)20/h3-7H,1-2H3,(H,17,18)(H,19,20)/b6-5+
InChIKeyMKPQJDSOPDIYNL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-[(2,3-Dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic Acid (CAS 672949-88-1): Competitive Xanthine Oxidase Inhibitor for Procurement Evaluation


(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid (CAS 672949-88-1) is a synthetic quinoxaline derivative bearing a 4-oxo-2-butenoic acid side chain. It is documented in ChEMBL (CHEMBL3310952) and PubChem (CID 3401413) as a competitive inhibitor of bovine xanthine oxidase (XO) [1]. The compound has a molecular weight of 271.27 g/mol, a calculated XLogP of 1, and a topological polar surface area (TPSA) of 92.2 Ų [2]. It is commercially available from multiple vendors at ≥95% purity for research use . Unlike purine-based XO inhibitors such as allopurinol, this compound features a non-purine quinoxaline core, which structurally distinguishes it from classical hypoxanthine-mimetic inhibitors.

Why Generic Xanthine Oxidase Inhibitors Cannot Replace (E)-4-[(2,3-Dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic Acid in Focused Research


Xanthine oxidase (XO) inhibitors span a vast potency range—from sub-nanomolar clinical agents like febuxostat (Ki = 0.6 nM) to millimolar-level screening hits—and exhibit mechanistically distinct inhibition modes (competitive, mixed-type, mechanism-based) that profoundly affect their utility in enzymatic studies and drug discovery campaigns [1]. In the same curated dataset (University of Karachi, ChEMBL deposition), the target compound (Ki = 820 nM) outperforms allopurinol (IC50 = 2000 nM) in potency while differing fundamentally in scaffold architecture: the quinoxaline-4-oxo-butenoic acid chemotype is non-purine, unlike allopurinol's hypoxanthine-mimetic purine core [2]. Additionally, another quinoxaline derivative in the same dataset (BDBM50237975, IC50 = 960 nM) is approximately 17% less potent, demonstrating that potency even among closely related quinoxaline analogs cannot be assumed [3]. These quantitative differences—combined with divergent physicochemical properties (XLogP, TPSA) relative to clinically used agents—mean that substituting this compound with another XO inhibitor, even a structural congener, introduces uncontrolled variables in assay sensitivity, mechanism-of-action studies, and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for (E)-4-[(2,3-Dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic Acid (CAS 672949-88-1) Against Comparators


Direct Head-to-Head XO Inhibition Potency: Target Compound vs. Allopurinol in the Same Experimental Dataset

In a head-to-head comparison curated from the same experimental entry (University of Karachi, ChEMBL-deposited), the target compound (BDBM50237977) demonstrated a competitive inhibition constant Ki = 820 nM against bovine xanthine oxidase, while allopurinol (BDBM50140241) tested under identical conditions showed an IC50 = 2,000 nM [1]. The target compound thus exhibits approximately 2.4-fold greater apparent potency than allopurinol in this assay context.

xanthine oxidase inhibition hyperuricemia research enzyme kinetics

Head-to-Head Potency Within Quinoxaline Class: Target Compound vs. Closest Structural Analog BDBM50237975

Within the same curated University of Karachi dataset, a closely related quinoxaline derivative BDBM50237975 (CHEMBL4098314) showed IC50 = 960 nM, compared to the target compound's Ki = 820 nM [1]. The target compound is approximately 17% more potent than this structural analog, demonstrating that even minor structural variations within the quinoxaline-amide series produce measurable potency differences.

quinoxaline SAR xanthine oxidase inhibitor lead optimization

Mechanism of Inhibition: Competitive Inhibition Profile Distinct from Mixed-Type Clinical Inhibitors

The target compound is explicitly characterized as a competitive inhibitor of bovine xanthine oxidase (determined using varying xanthine concentrations), as documented in BindingDB and ChEMBL [1]. In contrast, the clinical inhibitor febuxostat acts as a mixed-type inhibitor (Ki = 0.6 nM; Ki' = 3.1 nM), binding both the free enzyme and enzyme-substrate complex [2]. Allopurinol, after metabolic conversion to oxypurinol, exhibits mechanism-based inhibition requiring enzyme reduction [3]. Competitive inhibition is mechanistically cleaner for enzymatic studies because inhibition can be fully reversed by increasing substrate concentration, offering experimental control not available with mixed-type or mechanism-based inhibitors.

enzyme kinetics competitive inhibition reversible inhibitor

Physicochemical Differentiation: Balanced XLogP and TPSA Compared to Clinical XO Inhibitors

The target compound has an XLogP of 1 and TPSA of 92.2 Ų [1], representing intermediate lipophilicity between allopurinol (XLogP = 0.46, TPSA = 74.43 Ų) [2] and febuxostat (XLogP ≈ 2.67, TPSA ≈ 111.45 Ų) [3]. The target compound's XLogP of 1 may offer a balanced solubility-permeability profile compared to the more polar allopurinol (increased solubility) and the more lipophilic febuxostat (increased membrane permeability). Additionally, the non-purine quinoxaline core structurally differentiates it from allopurinol, potentially avoiding purine-related off-target interactions (e.g., with purine nucleoside phosphorylase, orotate phosphoribosyltransferase) that are documented for allopurinol and its metabolites [4].

drug-likeness physicochemical properties non-purine scaffold

Purity, Availability, and Research-Grade Specification for Reproducible Experimentation

The target compound is commercially available from multiple vendors at a minimum purity specification of 95%, with documented CAS 672949-88-1 and molecular identity confirmed by SMILES notation (CC1=C(N=C2C=C(C=CC2=N1)NC(=O)/C=C/C(=O)O)C) . In contrast, the closest quinoxaline comparator BDBM50237975 is a screening compound identified only by BindingDB/ChEMBL ID without documented commercial availability or purity specification, limiting its utility for reproducible research procurement [1].

research chemical procurement compound purity experimental reproducibility

Recommended Research and Industrial Application Scenarios for (E)-4-[(2,3-Dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic Acid


Xanthine Oxidase Enzymology Studies Requiring a Defined Competitive Inhibitor Probe

The target compound is well-suited for enzyme kinetic studies requiring a reversible, competitive inhibitor of xanthine oxidase. Its Ki = 820 nM and explicitly characterized competitive mechanism (determined by varying substrate concentrations) make it an ideal tool for active-site titration, substrate-competition experiments, and inhibitor displacement assays [1]. Unlike febuxostat (mixed-type) or allopurinol/oxypurinol (mechanism-based), the competitive mode ensures that inhibition can be predictably modulated by adjusting substrate concentration, enabling cleaner kinetic data interpretation.

Non-Purine Scaffold Screening and Structure-Activity Relationship (SAR) Campaigns

As a non-purine quinoxaline-based XO inhibitor with a 4-oxo-2-butenoic acid moiety, this compound serves as a chemically distinct starting point for lead optimization programs aimed at identifying novel anti-hyperuricemic agents that avoid purine-related off-target liabilities (e.g., purine nucleoside phosphorylase inhibition, interference with purine/pyrimidine metabolism) associated with allopurinol [2]. Its intermediate XLogP of 1 suggests room for lipophilicity optimization in either direction, and the 3 rotatable bonds and 5 H-bond acceptors provide multiple vectors for derivatization.

Quinoxaline Chemical Biology Tool for XO-Dependent Pathway Dissection

The compound's quinoxaline core distinguishes it from purine-like clinical inhibitors, making it a valuable orthogonal probe for dissecting XO-dependent biological pathways. Researchers can use it alongside structurally distinct inhibitors like febuxostat or allopurinol to confirm on-target effects and rule out inhibitor-specific artifacts [3]. Additionally, its commercial availability at ≥95% purity from multiple vendors ensures reproducible dosing and reliable inter-laboratory comparisons .

In Vitro Pharmacological Benchmarking of Novel XO Inhibitor Candidates

Given that the target compound outperforms allopurinol in the same bovine XO assay dataset (Ki = 820 nM vs. allopurinol IC50 = 2,000 nM), it can serve as a potency benchmark for screening and profiling novel XO inhibitor candidates in vitro [4]. Its intermediate potency (sub-micromolar, not sub-nanomolar) fills a gap in the available XO inhibitor toolset, as it is more potent than allopurinol but less potent than febuxostat (Ki = 0.6 nM), offering a mid-range reference for assay calibration and window-setting.

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